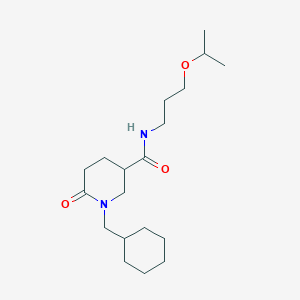
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide, also known as AZD5363, is a potent and selective inhibitor of the protein kinase B (PKB) pathway. It is a small molecule that has shown promising results in preclinical studies as a potential cancer therapy.
Wirkmechanismus
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide inhibits the PKB pathway by binding to the ATP-binding site of PKB. This binding prevents the phosphorylation of downstream targets of PKB, leading to the inhibition of cell survival and proliferation. Inhibition of the PKB pathway also leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy homeostasis.
Biochemical and Physiological Effects:
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit tumor growth in preclinical models of cancer. In addition, 3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide has been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiation therapy. However, 3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide has also been shown to induce hyperglycemia, which is a limitation of its use in clinical settings.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide is a potent and selective inhibitor of the PKB pathway, which makes it a valuable tool for studying the role of this pathway in cancer. It has also been shown to sensitize cancer cells to other anticancer agents, which makes it a potential candidate for combination therapy. However, the induction of hyperglycemia is a limitation of its use in preclinical and clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide. One potential direction is the investigation of its use in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another potential direction is the study of its use in other cancer types, such as lung and pancreatic cancer. Furthermore, the development of more potent and selective inhibitors of the PKB pathway is an area of active research.
Synthesemethoden
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide can be synthesized through a multistep process that involves the coupling of 5-chloro-2-pyridinylamine with 3-(1-azepanyl)sulfonyl chloride, followed by the coupling of the resulting intermediate with 4-(2,2,2-trifluoroethoxy)aniline. The final step involves the introduction of a benzamide group through the reaction of the intermediate with 4-(dimethylamino)benzoyl chloride. The synthesis of 3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide has been described in detail in several publications.
Wissenschaftliche Forschungsanwendungen
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in several cancer types, including breast, ovarian, and prostate cancer. 3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide has been shown to inhibit the PKB pathway, which is a key signaling pathway involved in cell survival, proliferation, and metabolism. Inhibition of this pathway leads to the induction of apoptosis and cell cycle arrest, which are the hallmarks of cancer cell death.
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(5-chloropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-15-8-9-17(20-13-15)21-18(23)14-6-5-7-16(12-14)26(24,25)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXYNFKROSHORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepane-1-sulfonyl)-N-(5-chloro-pyridin-2-yl)-benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-ethoxy-4-hydroxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6076548.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076554.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-phenyl-2-propynamide](/img/structure/B6076561.png)


![2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6076567.png)
![4-ethoxy-N'-[1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6076586.png)
![2-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6076589.png)
![7-(2,3-difluorobenzyl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6076590.png)
![7'-amino-2'-[(4-fluorobenzyl)thio]-1-methyl-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B6076603.png)
![2-(2-{[(1-benzyl-1H-indol-3-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B6076606.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6076610.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6076613.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate](/img/structure/B6076619.png)